molecular formula C20H18N4O3S B2407662 Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 893929-29-8

Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate

Cat. No. B2407662
CAS RN: 893929-29-8
M. Wt: 394.45
InChI Key: UEDDILQZNSQEMF-UHFFFAOYSA-N
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Description

“Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of compounds that have shown promising anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives, including those with pyrazolo[3,4-d]pyrimidine derivatives, has demonstrated significant potential in the development of antimicrobial and anticancer agents. These compounds have been evaluated for their in vitro antimicrobial activity and have shown higher anticancer activity compared to reference drugs in some cases. The structural features of these compounds contribute to their bioactivity, making them valuable for further exploration in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds containing furan-2-carboxylate and pyrazolo[3,4-d]pyrimidin-4-yl derivatives have been a subject of study, leading to the creation of various heterocyclic compounds. These studies provide insights into the reactivity and potential applications of such compounds in creating novel molecules with potential therapeutic or material science applications (Žugelj et al., 2009).

Catalytic Applications

The catalytic synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been explored using Brønsted-acidic ionic liquids, demonstrating an efficient method for creating such compounds under solvent-free conditions. This research highlights the compound's relevance in green chemistry and the synthesis of heterocyclic compounds, which are important for various industrial and pharmaceutical applications (Tavakoli-Hoseini et al., 2011).

Antiprotozoal Agents

Further exploration into compounds with similar structural motifs has led to the development of antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, illustrating their potential in treating diseases caused by protozoan pathogens (Ismail et al., 2004).

properties

IUPAC Name

methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-4-6-16(13(2)8-12)24-18-15(9-23-24)19(22-11-21-18)28-10-14-5-7-17(27-14)20(25)26-3/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDILQZNSQEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC4=CC=C(O4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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